molecular formula C16H20N4O2 B4441330 N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide

N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide

カタログ番号 B4441330
分子量: 300.36 g/mol
InChIキー: OWLRMMMMJSNGCC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. It is a small molecule inhibitor of mitochondrial metabolism that targets the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS) pathways. CPI-613 has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy and radiation therapy.

作用機序

N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide targets the TCA cycle and OXPHOS pathways in cancer cells, which are essential for energy production and biosynthesis. N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide binds to the lipoate-binding domains of pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), two key enzymes in the TCA cycle, and inhibits their activity. N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide also inhibits the activity of complex I and II of the mitochondrial electron transport chain (ETC), which impairs OXPHOS and leads to the generation of reactive oxygen species (ROS). The accumulation of ROS induces oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide also inhibits the expression of the oncogenic transcription factor c-Myc and the anti-apoptotic protein survivin. In addition, N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide modulates the expression of genes involved in metabolism, cell cycle regulation, and DNA repair.

実験室実験の利点と制限

N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide has several advantages for lab experiments, including its specificity for cancer cells, its ability to enhance the efficacy of chemotherapy and radiation therapy, and its potential to overcome drug resistance. However, N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide has some limitations, including its poor solubility in aqueous solutions, its instability in biological fluids, and its potential toxicity to normal cells.

将来の方向性

For N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide research include the development of novel formulations and delivery systems to improve its solubility and stability, the identification of biomarkers for patient selection and monitoring, the investigation of its potential in combination with immunotherapy and targeted therapy, and the elucidation of its mechanism of action in different types of cancer cells. N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide has the potential to become a promising anticancer agent and improve the prognosis of cancer patients.

科学的研究の応用

N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide has been extensively studied in preclinical and clinical settings for its anticancer activity. It has been shown to inhibit the growth of various types of cancer cells, including pancreatic, lung, ovarian, breast, and prostate cancer cells. N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells and animal models. Clinical trials have demonstrated the safety and efficacy of N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide in combination with standard chemotherapy in patients with advanced pancreatic cancer and acute myeloid leukemia.

特性

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-2-15(21)19-14-7-4-3-6-13(14)16(22)18-8-5-10-20-11-9-17-12-20/h3-4,6-7,9,11-12H,2,5,8,10H2,1H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLRMMMMJSNGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide
Reactant of Route 3
Reactant of Route 3
N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide
Reactant of Route 4
Reactant of Route 4
N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide
Reactant of Route 6
Reactant of Route 6
N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。